The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged under the identifier 1384435-39-5. Its IUPAC name is 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride, indicating its classification as a hydrochloride salt of an amide derivative.
The synthesis of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride typically involves a multi-step process:
The process can be optimized by adjusting parameters such as temperature, solvent choice (often organic solvents like dichloromethane), and reaction time to maximize yield and purity.
The molecular structure of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride includes several key features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure, with characteristic peaks corresponding to the functional groups present in the molecule.
3-(Dimethylamino)-N,N-dimethylpropanamide hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and hydrogen peroxide for oxidations.
The mechanism of action for 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride primarily relates to its interactions at the molecular level:
The physical properties of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
3-(Dimethylamino)-N,N-dimethylpropanamide hydrochloride finds applications across various fields:
The industrial production of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride (CAS 17268-47-2) predominantly employs a sequential two-stage synthesis. This method ensures scalability and cost-efficiency while maintaining high chemical purity (>97%) [6].
The initial step involves the condensation of N,N-dimethylpropionamide (CAS 758-96-3) with dimethylamine (CAS 124-40-3) under catalytic conditions to form the tertiary amine intermediate, 3-(dimethylamino)-N,N-dimethylpropanamide. This intermediate is subsequently protonated using concentrated hydrochloric acid (HCl) to yield the crystalline hydrochloride salt [6] [8]. The reaction mechanism proceeds via nucleophilic addition-elimination, where the carbonyl carbon of the amide is attacked by the lone electron pair of dimethylamine’s nitrogen, followed by dehydration. The exothermic protonation step requires controlled addition of HCl to prevent thermal degradation of the product [1] [6].
Optimization hinges on precise control of three interdependent variables:
Table 1: Impact of Reaction Parameters on Synthesis Yield
Parameter | Optimal Range | Yield Deviation Outside Range |
---|---|---|
Reaction Temperature | 80–90°C | >100°C: ≤80% yield |
Solvent | Dichloromethane | Methanol: 10–15% yield reduction |
HCl Concentration | 30–37% w/w | <30%: Incomplete salt formation |
Methylol trimethylacetic acid serves as a versatile precursor. Under Lewis acid catalysis (e.g., Al³⁺), it undergoes decarboxylative amidation with dimethylamine, generating the target amide backbone prior to salt formation. This route circumvents the need for pre-formed N,N-dimethylpropionamide but requires stringent anhydrous conditions to prevent carboxylic acid dimerization [2].
3-Chloro-N,N-dimethylpropanamide undergoes nucleophilic displacement with dimethylamine in liquid ammonia at −40°C, yielding the tertiary amine. Subsequent HCl quenching in non-aqueous media (e.g., ethyl acetate) produces high-purity hydrochloride crystals. This method achieves >90% conversion but demands cryogenic handling and specialized equipment, limiting industrial adoption [4] [6].
European Patent EP2426103 A1 details a high-yield (≥97%) continuous-flow synthesis of 3-(dimethylamino)-N,N-dimethylpropanamide hydrochloride. Key innovations include:
The patent emphasizes solvent recovery loops, where dichloromethane is distilled and reused, reducing net consumption by 70%. This aligns with green chemistry principles while maintaining production costs below $50/kg at multi-ton scales [6].
Table 2: Comparative Analysis of Synthetic Routes
Method | Max Yield | Key Advantage | Industrial Viability |
---|---|---|---|
Two-Step Condensation | 97% | Established infrastructure | High |
Precursor Decarboxylation | 85% | Reduced precursor cost | Moderate |
Ammonolysis | 92% | High purity | Low (cryogenic needs) |
EP2426103 Continuous Flow | 99% | Low solvent waste | High (scalable) |
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